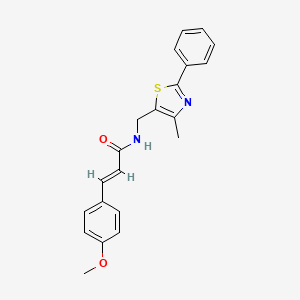

(E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide

描述

属性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-15-19(26-21(23-15)17-6-4-3-5-7-17)14-22-20(24)13-10-16-8-11-18(25-2)12-9-16/h3-13H,14H2,1-2H3,(H,22,24)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTSGUQQGKPYMA-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an acrylamide moiety, which is known for its ability to interact with cysteine residues in proteins, potentially affecting enzymatic functions. The presence of the thiazole ring and methoxyphenyl group enhances its pharmacological profile, suggesting diverse biological activities.

Structural Formula

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of acrylamide have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of thiazole-containing acrylamides on breast cancer cell lines. The results indicated that compounds with a methoxy group at the para position of the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts without this substitution.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17i | A549 | 4.17 |

| 17j | H1975 | 1.67 |

These findings suggest that the incorporation of specific substituents can significantly enhance antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Activity

The thiazole moiety is associated with anticonvulsant properties. Compounds structurally related to this compound have been evaluated for their effects on seizure models, demonstrating significant anticonvulsant activity.

Case Study: Anticonvulsant Efficacy

In a series of experiments, thiazole derivatives were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The results showed that certain derivatives had median effective doses (ED50) significantly lower than standard anticonvulsants.

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| 1 | 20 | High |

| 2 | <10 | Very High |

These results underscore the potential of thiazole derivatives as effective anticonvulsant agents .

Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts with key protein targets involved in tumor progression and neuroexcitation. For instance, docking simulations against EGFR kinase indicated strong binding affinity, which correlates with observed antitumor activity .

SAR Analysis

Structure-activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings can significantly influence biological activity. The presence of electron-donating groups like methoxy enhances interaction with target proteins, increasing potency .

科学研究应用

Table 1: Structural Features of (E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide

| Component | Description |

|---|---|

| Acrylamide Backbone | Functional group for enzyme interaction |

| Methoxy Group | Increases lipophilicity and bioavailability |

| Thiazole Ring | Contributes to biological activity |

Enzyme Inhibition

The acrylamide moiety allows for nucleophilic substitution reactions, making this compound a candidate for enzyme inhibition studies. The ability to covalently bind to cysteine residues suggests potential applications in designing inhibitors for various enzymes involved in metabolic pathways.

Anticancer Activity

Computational analyses indicate that this compound may exhibit anticancer properties. The thiazole ring is known to interact with specific biological targets, making it a subject of interest for developing anticancer therapeutics. Studies on similar thiazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar activities .

Anti-inflammatory Properties

The presence of the methoxy and thiazole groups may contribute to anti-inflammatory effects. Thiazole derivatives have been documented to exhibit anti-inflammatory activities, which could be explored further with this compound .

Neuroprotective Effects

Preliminary studies on related compounds indicate potential neuroprotective properties. For instance, thiazole derivatives have been shown to prolong survival times in models of acute cerebral ischemia, suggesting that this compound could be investigated for similar neuroprotective effects .

Case Study 1: Anticancer Activity

Research on thiazole derivatives has demonstrated their efficacy against various cancer types. A study focusing on substituted thiazoles reported significant cytotoxicity against chronic lymphocytic leukemia cells . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Enzyme Inhibition

A related study investigated the enzyme inhibitory properties of acrylamide derivatives. The findings suggested that compounds with similar structural features could effectively inhibit key metabolic enzymes, paving the way for further exploration of this compound in therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylamide Derivatives

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

Bioactivity Linkage :

- The 4-methoxyphenyl group in the target compound is shared with other analogs (e.g., ), which are associated with enhanced solubility and membrane permeability.

- The thiazole ring (as in the target compound and ) is linked to improved metabolic stability and binding affinity in kinase inhibitors .

Functional Group Impact :

Computational and Structural Insights

- Methoxy Groups improve solubility (logP reduction) but may reduce potency compared to halogenated analogs .

常见问题

Q. What synthetic strategies are optimal for preparing (E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide with high purity?

- Methodology :

- Stepwise coupling : React 4-methoxyphenylacrylic acid derivatives (e.g., α-bromoacrylic acid) with (4-methyl-2-phenylthiazol-5-yl)methylamine in the presence of coupling agents like EDCI under ice-cooled DMF conditions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency.

- Purification : Employ flash chromatography (e.g., EtOAc:petroleum ether, 6:4 v/v) for high-purity isolation. Confirm purity via HPLC (≥95%) and elemental analysis .

- Yield optimization : Control reaction temperature (20–25°C) and stoichiometric ratios to minimize side products.

Q. Which analytical techniques are critical for validating the structural integrity of this acrylamide derivative?

- Spectroscopic methods :

- ¹H/¹³C NMR : Assign peaks to confirm the (E)-configuration (e.g., trans-coupled vinyl protons at δ 6.2–7.5 ppm) and methoxyphenyl/thiazole substituents .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 379.14) .

- Melting point analysis : Compare experimental mp (e.g., 173–175°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound for target interaction studies?

- Approach :

- Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. This predicts reactivity with biological targets (e.g., kinase active sites) .

- Validate calculations against experimental UV-Vis spectra to correlate electronic transitions with bioactivity .

Q. How should researchers address contradictions in observed vs. predicted biological activity data?

- Experimental design :

- Dose-response assays : Perform IC₅₀ determinations across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Binding kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) for target validation .

- Metabolic stability : Incubate with liver microsomes to identify metabolites that may alter activity .

Q. What strategies are effective in resolving crystallographic ambiguities during structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。